molecular formula C17H13F2N3O2 B11259615 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide

Cat. No.: B11259615
M. Wt: 329.30 g/mol
InChI Key: HFKLJTMQTDDJCQ-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core fused with a benzamide moiety. The presence of fluorine atoms in the benzamide ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 3,4-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide

InChI

InChI=1S/C17H13F2N3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)11-5-6-12(18)13(19)8-11/h3-8H,1-2H3,(H,21,23)

InChI Key

HFKLJTMQTDDJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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